molecular formula C14H15N3O4S B6552769 ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1239035-91-6

ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6552769
CAS No.: 1239035-91-6
M. Wt: 321.35 g/mol
InChI Key: IUECYQFBTROZSW-UHFFFAOYSA-N
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Description

Ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features both indoline and pyrazole moieties. Indoline is a nitrogen-based heterocycle known for its biological and pharmaceutical activities, while pyrazole is another nitrogen-containing heterocycle often found in various bioactive molecules. The combination of these two structures in a single molecule makes this compound a compound of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.

    Coupling with Pyrazole: The indoline sulfonyl chloride is then reacted with a pyrazole derivative under basic conditions to form the desired sulfonyl pyrazole intermediate.

    Esterification: The carboxylic acid group on the pyrazole is esterified using ethanol and a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid, or further functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Carboxylic acids or other functionalized esters.

Scientific Research Applications

Ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indoline moiety may interact with enzymes or receptors, while the pyrazole ring could participate in hydrogen bonding or π-π interactions with biological macromolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

Ethyl 5-(indolin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features both indoline and pyrazole moieties, which are known for their diverse biological properties. The compound has a molecular formula of C₁₄H₁₅N₃O₄S and a molecular weight of 321.35 g/mol . Its structure allows it to engage in various chemical interactions that contribute to its biological activity.

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with specific enzymes or receptors within biological systems. The indoline component may facilitate binding to protein targets, while the pyrazole ring could enhance interactions through hydrogen bonding or π-π stacking with macromolecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • In Vitro Studies : Various derivatives of pyrazole, including this compound, were tested against common pathogens. Results indicated significant inhibition zones with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Excellent
Control (Tetracycline)VariesStandard

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several pyrazole derivatives, this compound exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated not only bactericidal effects but also inhibited biofilm formation, which is crucial in treating resistant bacterial strains .

Case Study: Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. Further studies are required to validate these findings and understand the underlying mechanisms .

Properties

IUPAC Name

ethyl 5-(2,3-dihydroindol-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-21-14(18)11-9-15-16-13(11)22(19,20)17-8-7-10-5-3-4-6-12(10)17/h3-6,9H,2,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUECYQFBTROZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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